![molecular formula C9H8BrN3O B15361871 N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B15361871.png)
N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide is a brominated pyrrolopyridine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide typically involves the bromination of 1H-pyrrolo[2,3-c]pyridin-5-amine followed by acetylation. The bromination step can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The acetylation step involves reacting the brominated compound with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The bromine atom can be reduced to form a bromide ion.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Bromate or hypobromite.
Reduction: Bromide ion.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological systems, particularly in the context of bromine chemistry.
Medicine: This compound could be explored for its potential therapeutic properties, such as anticancer or anti-inflammatory activities.
Industry: It might find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The exact mechanism of action of N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide is not well-documented, but it likely involves interactions with specific molecular targets and pathways. For example, it could inhibit certain enzymes or receptors, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds are structurally similar and have been studied for their biological activities[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
1H-Pyrazolo[3,4-b]pyridines: These compounds also share structural similarities and have biomedical applications.
Uniqueness: N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide is unique due to its bromine atom, which can impart different chemical and biological properties compared to its non-brominated counterparts.
Eigenschaften
Molekularformel |
C9H8BrN3O |
|---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
N-(3-bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide |
InChI |
InChI=1S/C9H8BrN3O/c1-5(14)13-9-2-6-7(10)3-11-8(6)4-12-9/h2-4,11H,1H3,(H,12,13,14) |
InChI-Schlüssel |
LLVYIWMAWULIAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC=C2C(=C1)C(=CN2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


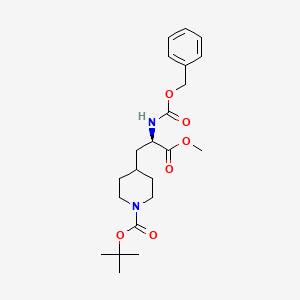
![TBDMS(-3)[TBDMS(-5)]Ribf2F(b)-uracil-1-yl](/img/structure/B15361806.png)
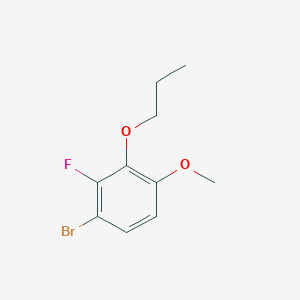
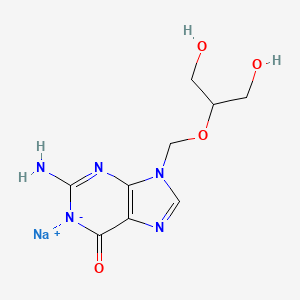
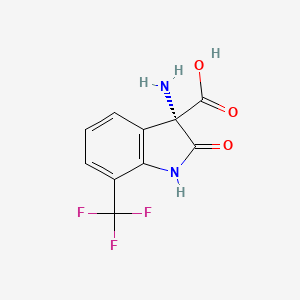
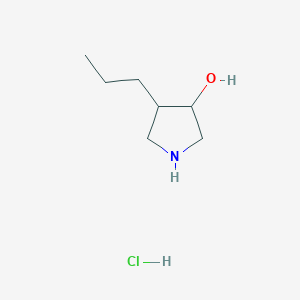
![tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B15361831.png)
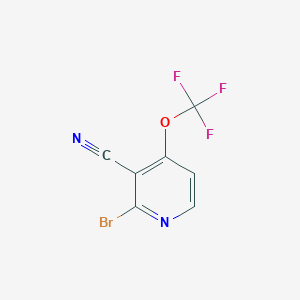
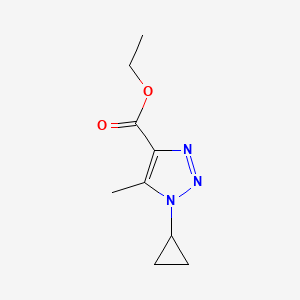
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)

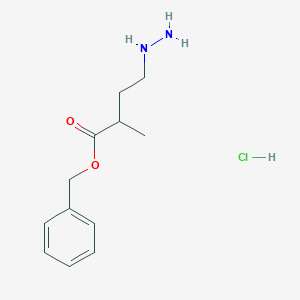
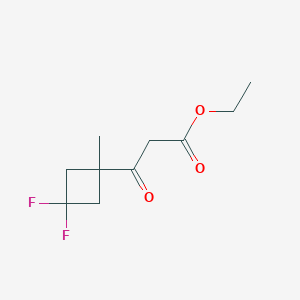
![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
